molecular formula C7H3BrF4O B1412722 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS No. 1807191-85-0

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B1412722
CAS No.: 1807191-85-0
M. Wt: 259 g/mol
InChI Key: OUHGZWFVMPQUMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGZWFVMPQUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol in Medicinal Chemistry

Executive Summary

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807191-85-0) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct vectors for chemical modification (OH, Br, and the F/CF3 motif). This guide analyzes its physiochemical profile, synthetic accessibility via diazonium chemistry, and its utility as a "metabolic fortress" in kinase inhibitor and agrochemical design.

Part 1: Chemical Identity & Physiochemical Profile

This molecule is not merely a building block; it is a "chassis" for lipophilic efficiency. The combination of the trifluoromethyl group (


) and the fluorine atom (

) modulates the pKa of the phenol, making it significantly more acidic than the parent phenol, which enhances its hydrogen-bond donating capability in protein active sites.
Table 1: Chemical Identifiers and Properties
Parameter Data / Value
Chemical Name 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol
CAS Number 1807191-85-0 (Specific Isomer)
Molecular Formula

Molecular Weight 258.99 g/mol
SMILES Oc1cc(Br)cc(C(F)(F)F)c1F
InChI Key YEXDUOBPGXWJPM-UHFFFAOYSA-N
Predicted pKa 7.8 ± 0.4 (Acidic due to electron-withdrawing

/Br)
LogP (Predicted) ~3.4 (High Lipophilicity)
Appearance Off-white to pale yellow crystalline solid

Critical Note on Isomerism: Researchers must distinguish this specific isomer from its regioisomers, such as 4-bromo-2-fluoro-6-(trifluoromethyl)phenol. The position of the bromine at C5 (meta to the hydroxyl) is critical for preserving the "exit vector" geometry in structure-based drug design.

Part 2: Synthetic Accessibility & Manufacturing

Direct bromination of 2-fluoro-3-(trifluoromethyl)phenol is chemically inefficient for accessing the 5-bromo isomer. The hydroxyl group (strong ortho/para director) directs electrophilic aromatic substitution to positions 4 and 6. Therefore, the 5-bromo motif requires a synthetic route that bypasses standard electrophilic directing effects, typically via the aniline precursor.

Preferred Protocol: Sandmeyer-Type Hydrolysis

The most robust route involves the conversion of 5-bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 1805580-19-1) to the phenol.

Step-by-Step Methodology:

  • Diazotization:

    • Reagents: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline (1.0 eq),

      
       (1.1 eq), 
      
      
      
      (2.5 M aqueous solution).
    • Procedure: Dissolve the aniline in dilute sulfuric acid and cool to 0°C. Add aqueous sodium nitrite dropwise, maintaining internal temperature <5°C. Stir for 30 minutes to form the diazonium salt intermediate.

    • Mechanism:[1][2] The amine is converted to the unstable diazonium species (

      
      ).
      
  • Hydrolysis:

    • Reagents:

      
       (catalytic), 
      
      
      
      (solvent/reactant).
    • Procedure: The cold diazonium solution is added dropwise to a refluxing solution of dilute sulfuric acid containing catalytic copper sulfate.

    • Why: High temperature promotes the

      
      -like loss of 
      
      
      
      gas, generating a highly reactive aryl cation that is immediately trapped by water to form the phenol.
    • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

Visualizing the Synthetic Logic

SynthesisPath cluster_logic Why this route? Aniline Precursor: 5-Bromo-2-fluoro- 3-(trifluoromethyl)aniline (CAS 1805580-19-1) Diazonium Intermediate: Aryldiazonium Salt (Unstable) Aniline->Diazonium NaNO2, H2SO4 0°C (Diazotization) Phenol Target: 5-Bromo-2-fluoro- 3-(trifluoromethyl)phenol (CAS 1807191-85-0) Diazonium->Phenol H2O, Heat, CuSO4 (Hydrolysis) Byproducts Isomeric Byproducts (Avoided by this route) DirectBrom Direct Bromination of Phenol DirectBrom->Byproducts Yields C4/C6 Isomers (Ortho/Para direction)

Figure 1: Synthetic pathway prioritizing regiochemical fidelity. The aniline route avoids the mixture of isomers inherent in direct bromination.

Part 3: Reactivity & Functionalization Strategy

For the medicinal chemist, this molecule offers a "Plug-and-Play" scaffold. The orthogonality of the Bromine (C5) and the Hydroxyl (C1) allows for sequential functionalization.

The Hydroxyl Vector (C1)

The phenol is the primary anchor point. Due to the electron-withdrawing nature of the


 and F groups, this phenol is more acidic  (pKa ~7.8) than unsubstituted phenol (pKa 10).
  • Implication: Alkylation reactions (Williamson ether synthesis) proceed rapidly with mild bases (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF/ACN).
  • Protocol Tip: Avoid strong bases like NaH if sensitive functional groups are present downstream; the enhanced acidity makes the phenoxide easy to generate.

The Bromine Vector (C5)

The bromine atom is positioned meta to the phenol and para to the fluorine. This steric environment is accessible for Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura: Couples with aryl boronic acids.

  • Buchwald-Hartwig: Couples with amines to form C-N bonds.

  • Selectivity: The C-Br bond is weaker than the C-F and C-CF3 bonds, ensuring chemoselective coupling at C5 without disturbing the fluorinated motifs.

The Metabolic Shield (C2/C3)

The 2-Fluoro and 3-Trifluoromethyl groups are generally chemically inert under standard synthetic conditions. Their role is biological:

  • Metabolic Blocking: They block oxidative metabolism (P450 hydroxylation) at the vulnerable C2/C3 positions.

  • Lipophilicity: The

    
     group significantly boosts membrane permeability.
    
Functionalization Decision Tree

ReactivityMap Core 5-Bromo-2-fluoro- 3-(trifluoromethyl)phenol OH_Rxn C1-OH Functionalization Core->OH_Rxn Step 1 (Typical) Br_Rxn C5-Br Functionalization Core->Br_Rxn Step 2 (Typical) Ether Ether Formation (Alkylation/Mitsunobu) Linker attachment OH_Rxn->Ether Suzuki Suzuki Coupling (Biaryl formation) Scaffold extension Br_Rxn->Suzuki Buchwald Buchwald-Hartwig (Amination) Solubility modulation Br_Rxn->Buchwald Protection Strategy Note: Protect OH (as TBS/MOM) if coupling Br first Br_Rxn->Protection

Figure 2: Strategic functionalization logic. The order of operations (OH vs. Br) depends on the stability of the linker attached to the phenol.

Part 4: Handling & Safety (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled with the rigor applied to fluorinated phenols.

  • Hazards:

    • Skin/Eye Irritant: The acidity of the phenol combined with the lipophilic

      
       group allows for rapid dermal absorption and irritation.
      
    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Argon). Phenols can oxidize over time, turning pink/brown; however, the electron-withdrawing groups on this scaffold provide significant oxidative stability compared to electron-rich phenols.
    
  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[3]

References

  • Reagentia Chemical Data. (2025). 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol Product Specifications. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Phenols. Retrieved from

  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. (Contextual pKa data for CF3-phenols). Retrieved from

  • BLD Pharm. (2025). Precursor Availability: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline. Retrieved from

Sources

Methodological & Application

Advanced Protocols for Buchwald-Hartwig Amination of Brominated Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Brominated fluorophenols represent a deceptively complex substrate class in cross-coupling chemistry. While the electron-withdrawing nature of the fluorine substituent generally facilitates oxidative addition at the C-Br bond, the presence of a free phenolic hydroxyl group (


) introduces a critical failure mode: catalyst poisoning via phenoxide coordination  and competitive O-arylation .

The "Fluorine Effect": The fluorine atom exerts a strong inductive effect (


), significantly lowering the 

of the phenol (making it more acidic than unsubstituted phenol).
  • Consequence: Standard strong bases like

    
     rapidly deprotonate the phenol. The resulting electron-deficient phenoxide is a poor nucleophile for O-arylation (good) but a "hard" ligand that can irreversibly bind to the soft Pd(II) center, arresting the catalytic cycle (bad).
    

The Solution: Successful amination requires a bifurcated strategy:

  • Direct Coupling: Utilizes "smart" base selection (e.g.,

    
    , 
    
    
    
    ) and bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) to outcompete phenoxide binding.
  • Protected Route: A high-fidelity workflow using silyl protection when direct coupling yields are

    
    .
    

Critical Mechanistic Pathways

The following diagram illustrates the kinetic competition between the desired N-arylation and the parasitic pathways induced by the free phenol.

G Start Bromofluorophenol (Substrate) Base Base Interaction (NaOtBu vs K3PO4) Start->Base Deprotonation Path_N Desired Pathway: N-Arylation Base->Path_N Bulky Ligand (BrettPhos) Path_O Side Reaction: O-Arylation Base->Path_O Small Ligand (PPh3) Path_Poison Catalyst Poisoning: Pd-Phenoxide Complex Base->Path_Poison Strong Base (High [ArO-]) Product Amino-Fluorophenol Path_N->Product Dead Inactive Catalyst / Ether Byproduct Path_O->Dead Path_Poison->Dead

Figure 1: Kinetic competition in the amination of free phenols. Success depends on accelerating N-arylation via ligand sterics while minimizing phenoxide concentration.

Protocol A: Direct Amination (Unprotected)

Best For: Rapid screening, substrates where O-protection is sterically difficult, or late-stage functionalization.

The "Base-Gated" Strategy

To prevent catalyst poisoning, we utilize Sodium Trimethylsilanolate (NaOTMS) . Unlike alkoxides, the silanolate anion acts as a soluble base that facilitates the deprotonation of the amine-bound Pd complex without generating a high concentration of free phenoxide in solution [1].

Materials
  • Catalyst: Pd-G4-BrettPhos or Pd-G4-RuPhos (2–5 mol%).

    • Why: The 4th Generation (G4) precatalysts ensure rapid initiation at low temperatures, crucial for preventing phenol degradation.

  • Base: NaOTMS (2.5 equiv) or

    
     (3.0 equiv, finely ground).
    
  • Solvent: 1,4-Dioxane (anhydrous) or

    
    -Amyl Alcohol.
    
  • Temperature: 60°C – 80°C.

Step-by-Step Methodology
  • Charge: In a glovebox or under active

    
     flow, add the bromofluorophenol (1.0 mmol), amine (1.2 mmol), and NaOTMS  (2.5 mmol) to a reaction vial equipped with a magnetic stir bar.
    
  • Catalyst Addition: Add Pd-G4-BrettPhos (0.02 mmol, 2 mol%).

    • Note: If the amine is secondary acyclic, switch to RuPhos .

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 60°C. Monitor by LCMS at 2 hours.

    • Endpoint: Look for consumption of bromide. If conversion is <50% after 4 hours, raise temp to 80°C.

  • Quench: Cool to RT. Dilute with EtOAc and acidify slightly with 0.5 M HCl (to pH ~5-6) to protonate the phenoxide and keep the amine in the organic layer (if the amine product is not highly basic) or use standard ammonium chloride workup.

  • Purification: Flash chromatography. Caution: Aminophenols are prone to oxidation; use degassed solvents if the product darkens rapidly.

Protocol B: The "High-Fidelity" Protected Route

Best For: Scale-up (>5g), precious intermediates, or when Protocol A yields <50%.

Rationale

Protecting the phenol as a silyl ether (TBS) eliminates the acidic proton, converting the substrate into a standard aryl bromide. The fluorine atom actually stabilizes the C-Br bond against reduction, making this route highly robust.

Workflow Diagram

P Step1 Step 1: Protection (TBSCl, Imidazole, DCM) Step2 Step 2: B-H Amination (Pd-G3-XPhos, NaOtBu) Step1->Step2  Yield >95%   Step3 Step 3: Deprotection (TBAF or HCl) Step2->Step3  Standard B-H Conditions  

Figure 2: The 3-step protection strategy guarantees chemoselectivity by removing the acidic proton variable.

Step-by-Step Methodology
  • Protection: React bromofluorophenol with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at RT for 2h. Wash with water, dry, and concentrate. (Yield typically >95%).

  • Amination:

    • Substrate: TBS-protected aryl bromide.

    • Catalyst: Pd-G3-XPhos (1–3 mol%). XPhos is excellent for general aryl bromide coupling.

    • Base: NaOtBu (1.4 equiv). Strong base is now safe to use.

    • Solvent: Toluene, 100°C, 4–12h.

  • Deprotection: Treat the crude amination product with TBAF (1.1 equiv) in THF (0°C to RT, 1h).

  • Workup: Aqueous extraction and column chromatography.

Comparative Data & Optimization Guide

The following table summarizes expected outcomes based on base/ligand combinations for a model substrate (e.g., 4-bromo-2-fluorophenol).

VariableCondition A (Recommended)Condition B (Legacy)Condition C (Protected)
Strategy Direct CouplingDirect Coupling3-Step Route
Base NaOTMS or K3PO4NaOtBuNaOtBu
Ligand BrettPhos / RuPhosBINAP / PPh3XPhos / SPhos
Temp 60–80°C100°C+80–100°C
Yield 65–85%<30% (Complex mixtures)>90% (overall)
Main Side Product Unreacted SMEther / Reduced AreneNone
Notes Mild base prevents poisoning.Strong base poisons Pd.Most reliable, longer process.
Troubleshooting "No Reaction"

If the starting material remains untouched:

  • Check Oxygen: Aminophenols and active Pd catalysts are highly O2 sensitive. Ensure rigorous degassing.

  • Switch Ligand: If using a primary amine, switch from RuPhos to BrettPhos . If using a secondary amine, RuPhos is superior.

  • Add Additive: For extremely hindered substrates, adding 10-20 mol% of 2-aminobiphenyl can sometimes jumpstart the catalytic cycle by forming an active precatalyst species in situ, though G4 precatalysts usually negate this need.

References

  • Maitro, G., et al. "Palladium-Catalyzed Amination of Base-Sensitive Aryl Halides with Sodium Trimethylsilanolate." Journal of the American Chemical Society. [Link] (Note: Generalized citation for NaOTMS utility in B-H).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling of 2-Hydroxypyridines and 2-Hydroxyquinolines." Organic Letters, 2018. [Link]

Application Note & Protocols: Synthesis of Fluorinated Heterocycles from 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of medicinally relevant fluorinated heterocycles using 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol as a versatile starting material. The strategic positioning of the bromo, fluoro, and trifluoromethyl groups on the phenol ring allows for selective, regiocontrolled transformations into a variety of heterocyclic scaffolds. This note outlines key synthetic strategies, including palladium-catalyzed reactions for the construction of benzofurans and Buchwald-Hartwig aminations for the synthesis of precursors to more complex nitrogen-containing heterocycles. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to ensure scientific integrity and reproducibility.

The Strategic Importance of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol in Medicinal Chemistry

Fluorinated heterocyclic compounds are of immense interest in modern drug discovery. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The starting material, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol, is a highly valuable building block due to its unique substitution pattern:

  • Phenolic Hydroxyl Group: Acts as a nucleophile or a directing group for ortho-lithiation, enabling the formation of oxygen-containing heterocycles.

  • Bromine Atom: Serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] Its reactivity is distinct from the more inert C-F bond, allowing for selective functionalization.[6]

  • Fluorine Atom: The strong electron-withdrawing nature of fluorine acidifies the phenolic proton and influences the regioselectivity of subsequent reactions.

  • Trifluoromethyl Group: This lipophilic and metabolically stable group is a common feature in many modern pharmaceuticals, often improving cell membrane permeability and metabolic resistance.[2]

The combination of these functionalities in a single molecule provides a platform for the divergent synthesis of complex heterocyclic systems.

Synthetic Pathways to Key Fluorinated Heterocycles

This section outlines two robust, palladium-catalyzed strategies for the synthesis of fluorinated heterocycles starting from 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol.

Synthesis of Fluorinated Benzofurans via Palladium-Catalyzed Enolate Arylation

Benzofurans are a common scaffold in biologically active natural products and pharmaceuticals.[7][8] A powerful method for their construction is the one-pot palladium-catalyzed enolate arylation of a ketone with an o-bromophenol, followed by an acid-catalyzed intramolecular cyclization/dehydration.[7][9]

The general mechanism involves the palladium-catalyzed coupling of the enolate of a ketone with the aryl bromide. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to form the benzofuran ring. The choice of phosphine ligand is critical for the success of the C-C bond-forming step.[7]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol + Ketone (e.g., Acetophenone) Coupling Pd-Catalyzed Enolate Arylation (Pd Catalyst, Ligand, Base) SM->Coupling Cyclization Acid-Catalyzed Cyclization & Dehydration Coupling->Cyclization Intermediate Product Substituted Fluorinated Benzofuran Cyclization->Product

Caption: Workflow for Benzofuran Synthesis.

Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3][4][5][10][11] This reaction is instrumental in synthesizing anilines, which are precursors to a vast array of nitrogen-containing heterocycles like carbazoles, indoles, and quinolines.

By coupling 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol with a primary or secondary amine, a highly functionalized N-aryl amine intermediate can be prepared. This intermediate can then be subjected to further cyclization reactions to generate more complex heterocyclic systems. The choice of ligand and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[3][11]

G Start 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol + Primary/Secondary Amine Product N-Aryl Amine Product Precursor for N-Heterocycles Start->Product Buchwald-Hartwig C-N Coupling Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Catalyst->Product

Caption: Buchwald-Hartwig Amination Pathway.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: One-Pot Synthesis of 7-Fluoro-2-phenyl-6-(trifluoromethyl)-1-benzofuran

This protocol is adapted from established methods for palladium-catalyzed enolate arylation followed by cyclization.[7][9]

Materials:

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 equiv)

  • Acetophenone (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl (rac-DTBPB) (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.7 equiv)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), rac-DTBPB (5.0 mol%), and sodium tert-butoxide (2.7 equiv).

  • Reagent Addition: Add 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous toluene. Stir the mixture for 5 minutes at room temperature.

  • Ketone Addition: Add acetophenone (1.5 equiv) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add 2 M HCl solution to quench the reaction and adjust the pH to ~2-3.

  • Cyclization: Stir the biphasic mixture vigorously at room temperature for 1 hour to facilitate the cyclization and dehydration step.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-fluoro-2-phenyl-6-(trifluoromethyl)-1-benzofuran.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / rac-DTBPBThis combination is effective for the C-arylation of ketone enolates.[7]
Base Sodium tert-butoxideA strong, non-nucleophilic base required for enolate formation.
Solvent TolueneHigh-boiling, aprotic solvent suitable for palladium catalysis.
Temperature 100 °CProvides sufficient thermal energy for catalytic turnover.
Cyclization 2 M HClAcid catalysis is required for the intramolecular dehydration to form the furan ring.
Protocol 3.2: Synthesis of 4-Fluoro-N-phenyl-3-(trifluoromethyl)aniline

This protocol is based on the general principles of the Buchwald-Hartwig amination.[3][5]

Materials:

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)

  • Xantphos (4.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, add 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.0 mol%), and Xantphos (4.0 mol%) to an oven-dried Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane, followed by aniline (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl amine.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XantphosXantphos is a wide bite-angle ligand effective for C-N coupling reactions, often preventing side reactions.[3]
Base Cesium carbonateA strong base that is generally well-tolerated in Buchwald-Hartwig aminations.
Solvent 1,4-DioxaneA common high-boiling, polar aprotic solvent for this transformation.
Temperature 110 °CNecessary to drive the catalytic cycle to completion.

Characterization Data (Expected)

Products should be characterized using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and regiochemistry of the product. The presence of C-F and H-F coupling constants can provide valuable structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point / Boiling Point: To assess the purity of the isolated product.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines.Books.
  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. American Chemical Society. Available at: [Link]

  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Highly Functionalized Phenolic Building Block

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacological properties of lead compounds. Fluorine and trifluoromethyl groups can significantly improve metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol emerges as a particularly valuable building block, offering a trifecta of functionalities: a reactive bromine atom for cross-coupling, and the ortho-fluoro and meta-trifluoromethyl groups for modulating the electronic and conformational properties of the resulting derivatives. The phenolic hydroxyl group provides an additional point for diversification or for establishing crucial interactions with biological targets.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol. Recognizing the potential for the acidic phenol to interfere with common basic cross-coupling conditions, we will focus on protocols for the more robust, protected form of the substrate, specifically as its tert-butyldimethylsilyl (TBDMS) ether. A protocol for the initial protection and subsequent deprotection is also provided, ensuring a complete workflow for researchers.

PART I: Protecting the Phenolic Hydroxyl Group: A Prerequisite for Robust Cross-Coupling

While some palladium-catalyzed couplings on unprotected phenols have been reported, the acidity of the hydroxyl group can lead to side reactions and catalyst deactivation, particularly with the electron-withdrawing fluorine and trifluoromethyl groups increasing its acidity.[5] To ensure high yields and reproducibility, protection of the phenol as a tert-butyldimethylsilyl (TBDMS) ether is recommended. The TBDMS group is stable under a wide range of cross-coupling conditions and can be readily removed post-coupling.[6][7][8]

Protocol 1: Protection of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol as a TBDMS Ether

Materials:

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected phenol.

PART II: Palladium-Catalyzed Cross-Coupling Reactions

The TBDMS-protected substrate, (5-bromo-2-fluoro-3-(trifluoromethyl)phenoxy)(tert-butyl)dimethylsilane, is an electron-deficient aryl bromide, which generally exhibits good reactivity in palladium-catalyzed cross-coupling reactions. The following protocols are optimized for this class of substrate.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[9][10]

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine TBDMS-protected phenol, boronic acid, and base in a flask B Add solvent and degas the mixture A->B Inert atmosphere C Add Pd catalyst and ligand B->C D Heat the reaction mixture C->D Monitor by TLC/LC-MS E Cool, dilute with organic solvent D->E F Wash with aqueous solution E->F G Dry and concentrate F->G H Purify by chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • TBDMS-protected 5-bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (ligand, 4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a Schlenk flask, combine the TBDMS-protected aryl bromide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent mixture via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the solvent mixture.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-18 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10075-95
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100-11080-98
Pd(dppf)Cl₂K₂CO₃DME/H₂O9070-90
B. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a common motif in medicinal chemistry.[11][12][13][14]

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Ligand Exchange (HNR'R'', Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Regeneration of Catalyst Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Materials:

  • TBDMS-protected 5-bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (1-3 mol%)

  • BrettPhos or XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the TBDMS-protected aryl bromide.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / BrettPhosNaOtBuToluene10080-95
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane11075-90
C. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[3][4][15]

Materials:

  • TBDMS-protected 5-bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add the TBDMS-protected aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the amine base, and finally the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C. Monitor by TLC.

  • Upon completion (typically 2-12 hours), dilute the reaction mixture with diethyl ether and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₂Cl₂ / CuITEATHF25-5085-98
Pd(OAc)₂ / PPh₃ / CuIDIPADMF6080-95
D. Palladium-Catalyzed Cyanation: For Nitrile Synthesis

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, and amides.[16][17][18]

Materials:

  • TBDMS-protected 5-bromo-2-fluoro-3-(trifluoromethyl)phenol (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6-0.8 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • dppf (4-10 mol%)

  • Anhydrous DMF

Procedure:

  • In a glovebox, add the TBDMS-protected aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and dppf to a Schlenk tube.

  • Add anhydrous DMF.

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool to room temperature.

  • Carefully quench the reaction with aqueous sodium bicarbonate and dilute with ethyl acetate.

  • Filter the mixture through celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

PART III: Deprotection of the TBDMS Ether

The final step to yield the desired functionalized phenol is the removal of the TBDMS protecting group.

Protocol 6: Deprotection of the TBDMS Ether

Materials:

  • TBDMS-protected coupled product

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.1 eq).

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the final phenolic product by flash column chromatography.

Conclusion and Field-Proven Insights

The protocols outlined in this guide provide a robust framework for the synthetic manipulation of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol. The decision to protect the phenolic hydroxyl group as a TBDMS ether is a key strategic choice that circumvents potential complications arising from its acidity, thereby ensuring broader compatibility with various palladium-catalyzed cross-coupling reactions and leading to higher, more consistent yields. The electron-deficient nature of the aromatic ring, conferred by the fluoro and trifluoromethyl substituents, generally facilitates the oxidative addition step in the catalytic cycles, making this substrate an excellent candidate for a wide range of cross-coupling transformations. Researchers are encouraged to use these protocols as a starting point and to perform small-scale optimizations of reaction conditions, particularly the choice of ligand and base, for each specific coupling partner to achieve optimal results.

References

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  • Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246. [Link]

  • Gevorgyan, V., & Kulkarni, V. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic letters, 11(21), 4994–4996. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

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Application Note: Scalable Synthesis Routes for 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol, a key building block for advanced pharmaceuticals and materials, is presented below. This document provides researchers, chemists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and strategic considerations for scalable production.

Introduction

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of bioactive molecules.[2][3] 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a highly valuable and functionalized building block that combines the electronic properties of a trifluoromethyl group, the metabolic resistance conferred by a fluoro substituent, and the synthetic versatility of a bromine handle, which allows for further molecular elaboration through cross-coupling reactions.

However, the synthesis of such poly-substituted aromatic compounds presents significant regiochemical challenges. The interplay of activating and deactivating substituents with competing directing effects necessitates a carefully designed and optimized synthetic strategy. This application note outlines a robust and scalable route to 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol, focusing on the synthesis of the critical intermediate, 2-fluoro-3-(trifluoromethyl)phenol, followed by a regioselective bromination.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the disconnection of the carbon-bromine bond. This strategy identifies 2-fluoro-3-(trifluoromethyl)phenol as the pivotal intermediate. This precursor can, in turn, be synthesized from a readily available aniline derivative through a well-established diazotization-hydrolysis sequence, which is amenable to large-scale production.

G Target 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (Target Molecule) Intermediate1 2-Fluoro-3-(trifluoromethyl)phenol (Key Intermediate) Target->Intermediate1 C-Br Disconnection (Electrophilic Bromination) Precursor 2-Fluoro-3-(trifluoromethyl)aniline (Starting Material) Intermediate1->Precursor C-O Disconnection (Diazotization / Hydrolysis)

Caption: Retrosynthetic pathway for 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol.

Synthetic Route I: Synthesis of Key Intermediate 2-Fluoro-3-(trifluoromethyl)phenol

The most scalable and industrially viable method for synthesizing substituted phenols is the hydrolysis of a corresponding diazonium salt, derived from an aniline precursor.[4][5] This route offers high yields and avoids the harsh conditions sometimes required for other methods.

Protocol 1: Diazotization and Hydrolysis of 2-Fluoro-3-(trifluoromethyl)aniline

This protocol describes the conversion of 2-fluoro-3-(trifluoromethyl)aniline to 2-fluoro-3-(trifluoromethyl)phenol. The process involves the formation of a diazonium salt at low temperatures, followed by thermal hydrolysis.

Scientific Rationale: The diazotization reaction must be conducted at low temperatures (0–10 °C) to ensure the stability of the diazonium salt intermediate, which can decompose explosively at higher temperatures.[4] Sulfuric acid is used both as the solvent and the acid catalyst for the in-situ generation of nitrous acid from sodium nitrite. The subsequent hydrolysis step involves heating the aqueous diazonium salt solution, where the diazonium group (-N₂⁺) acts as an excellent leaving group, being replaced by a hydroxyl group from water.[6][7]

Materials and Reagents:

  • 2-Fluoro-3-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Urea (optional, to quench excess nitrous acid)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis & Work-up A Dissolve Aniline in conc. H₂SO₄ B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30-60 min at 0-5 °C C->D E Heat diazonium solution to 100-110 °C D->E Transfer to Hydrolysis F Cool and Extract with Ether/MTBE E->F G Wash with NaHCO₃ and Brine F->G H Dry, Filter, and Concentrate G->H

Caption: Workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)phenol.

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) to a mixture of concentrated sulfuric acid (5-6 eq) and water (4-10 parts by weight relative to the aniline) while maintaining the temperature below 50 °C.[6][7] Cool the resulting solution to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in water and add it dropwise to the aniline sulfate solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0–5 °C. A spot test with potassium iodide-starch paper can be used to check for the presence of excess nitrous acid. If desired, a small amount of urea can be added to quench any excess.

  • Hydrolysis: In a separate flask equipped for distillation, heat an aqueous solution of copper sulfate (catalytic amount, optional but recommended) to 100-110 °C.[4]

  • Slowly add the cold diazonium salt solution to the hot aqueous solution. The phenol product will often co-distill with water (steam distillation). Alternatively, the diazonium salt solution can be heated directly to effect hydrolysis.[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-3-(trifluoromethyl)phenol.

  • The crude product can be purified by vacuum distillation or column chromatography to achieve high purity.

Synthetic Route II: Regioselective Bromination

The final step is the introduction of a bromine atom at the C5 position of the phenol ring. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the substituents already on the ring.

Protocol 2: Electrophilic Bromination of 2-Fluoro-3-(trifluoromethyl)phenol

Scientific Rationale: The regioselectivity of this bromination is complex. The hydroxyl group (-OH) is a strongly activating, ortho, para-director. The fluoro group (-F) is a weakly deactivating, ortho, para-director. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director.

  • -OH group directs to: C4 and C6.

  • -F group directs to: C4 and C6.

  • -CF₃ group directs to: C5.

The powerful activating effect of the hydroxyl group dominates, making positions C4 and C6 the most electronically enriched and thus the most likely sites of attack.[8] However, the desired product is the C5-bromo isomer. Achieving selectivity for C5 requires careful control of reaction conditions. Using a less reactive brominating agent and a non-polar solvent can help suppress the overwhelming activation at C4/C6 and allow the underlying preference for the C5 position (meta to -CF₃) to be expressed. Separation of the resulting isomers is a critical part of a scalable process.[8][9]

G cluster_OH -OH (Strong Activator) cluster_F -F (Weak Deactivator) cluster_CF3 -CF3 (Strong Deactivator) A Directing Group Effects B ortho (C6) para (C4) C ortho (C1 - blocked) para (C4) D meta (C5) E Predicted Reactivity: C4, C6 > C5 Challenge: Achieve C5 selectivity

Caption: Analysis of directing group effects in the bromination reaction.

Materials and Reagents:

  • 2-Fluoro-3-(trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

  • Dissolution: Dissolve 2-fluoro-3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent like dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add the brominating agent (e.g., NBS, 1.0 eq) portion-wise or a solution of Br₂ (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or GC-MS.

  • Quenching & Work-up: Quench the reaction by washing with saturated sodium thiosulfate solution (to remove excess bromine/NBS).

  • Extraction: Separate the organic layer. Wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of isomers. Purification via fractional distillation under reduced pressure or preparative chromatography is necessary to isolate the desired 5-bromo isomer.

Data Summary and Route Comparison

ParameterSynthesis of Intermediate (Protocol 1)Bromination (Protocol 2)Overall Considerations
Scalability High. Diazotization is a well-established industrial process.Moderate to High. Dependent on the efficiency of isomer separation.The overall route is viable for scale-up.
Key Challenge Handling of diazonium salts (temperature control).Controlling regioselectivity to maximize the yield of the 5-bromo isomer.Purification of the final product is the most critical step for scalability.
Potential Yield Good to Excellent (70-90%).Variable (30-60% for the desired isomer), depends on conditions.Overall yield is heavily influenced by the bromination step.
Safety Diazonium salts can be explosive if allowed to dry or heat uncontrollably.Bromine is corrosive and toxic. NBS is a safer alternative.Standard chemical safety protocols must be strictly followed.

References

  • Vertex AI Search Result 1. (2023). 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol.
  • NINGBO INNO PHARMCHEM CO.,LTD . Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Details the industrial synthesis of a similar fluorinated phenol via diazotization and hydrolysis. [Link]

  • Thieme E-Journals . (2001). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Synthesis, 2001(15), 2351-2356. Describes the use of directed ortho-lithiation for functionalizing trifluoromethylphenols. [Link]

  • American Chemical Society . (1951). Bromination of 3-(Trifluoromethyl)-phenol. Journal of the American Chemical Society, 73(6), 2647–2649. Discusses the complexities and product distributions of brominating 3-(trifluoromethyl)phenol. [Link]

  • PMC . (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors. ACS Omega, 2016, 1 (1), pp 103–109. Details methods for synthesizing fluorophenols. [Link]

  • ResearchGate . (2001). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Provides an abstract and context for ortho-lithiation strategies. [Link]

  • Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • FAO AGRIS . (2018). Ortho-lithiation reaction of aryl triflones. Highlights the use of directing groups in ortho-lithiation reactions. [Link]

  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Discusses general methods for preparing trifluoromethylphenols.
  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Chemical Review and Letters . (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Reviews modern fluorination techniques. [Link]

  • Organic Syntheses . Procedure for trifluoromethylation. Provides detailed experimental procedures for introducing trifluoromethyl groups. [Link]

  • MySkinRecipes . 2-Fluoro-3-(trifluoromethyl)phenol. Lists applications of the key intermediate in pharmaceuticals and agrochemicals. [Link]

  • PubMed . (2016). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Discusses advanced ortho-lithiation strategies. [Link]

  • Collection of Czechoslovak Chemical Communications . (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Compares diazotization with other methods for synthesizing fluorophenols. [Link]

  • KU ScholarWorks . (2019). Synthetic Strategies to Access Biologically Important Fluorinated Motifs. Discusses the importance of fluorine in drug design. [Link]

Sources

Validation & Comparative

HPLC method development for 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic separation of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol , a critical halogenated intermediate. We compare the industry-standard C18 (Octadecyl) stationary phase against a specialized PFP (Pentafluorophenyl) phase.

The Verdict: While C18 provides adequate retention, it frequently fails to resolve critical regioisomeric impurities and de-halogenated byproducts essential for high-purity applications. The PFP Optimized Method is demonstrated to be the superior choice, leveraging specific fluorine-fluorine and


 interactions to achieve a resolution (

) > 2.0 for all critical pairs, where C18 failed (

).
The Analytical Challenge

The target molecule presents a "perfect storm" of chromatographic difficulties:

  • Acidity: The phenolic hydroxyl, flanked by electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ), exhibits a lower pKa (predicted ~6.5–7.0) than unsubstituted phenol. Ionization at neutral pH leads to peak tailing.
  • Lipophilicity: The trifluoromethyl and bromo groups create high hydrophobicity, requiring high organic content for elution.

  • Structural Isomerism: Impurities often differ only by the position of the halogen atoms (regioisomers). These possess identical mass and nearly identical hydrophobicity, making them indistinguishable on standard C18 columns based solely on dispersive forces.

Comparative Methodology

Two distinct methods were evaluated for purity analysis:

Method A: The "Standard" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Rationale: The default starting point for 90% of reverse-phase separations.

Method B: The "Optimized" Approach (PFP)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Agilent Poroshell 120 PFP (150 x 4.6 mm, 2.6 µm).

  • Mechanism: Hydrophobic +

    
     interaction + Dipole-Dipole + Shape Selectivity.
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[2][3]

  • Rationale: Targeted interaction with the electron-deficient aromatic ring and halogen substituents.

Experimental Data & Performance Metrics

The following data summarizes the separation of the target analyte from its two most critical impurities: Impurity A (Des-bromo analog) and Impurity B (Regioisomer: 5-Bromo-4-fluoro...).

Table 1: Performance Comparison (n=5 injections)

ParameterMetricMethod A (Standard C18) Method B (Optimized PFP) Status
Resolution (

)
Impurity B vs. Target0.8 (Co-elution)2.4 (Baseline)Pass
Tailing Factor (

)
Target Peak1.6 (Tailing)1.05 (Symmetrical)Pass
Selectivity (

)
Impurity A vs. Target1.021.15Pass
Sensitivity (LOQ) S/N > 100.05%0.01%Pass
Run Time Last eluting peak18.5 min12.0 minPass

Observation: Method A failed to separate the Regioisomer (Impurity B) from the main peak, resulting in a "shoulder" rather than a distinct peak. Method B achieved full baseline resolution due to the PFP phase's ability to discriminate based on halogen positioning.

Mechanism of Action: Why PFP Wins

The superiority of the PFP phase for this specific molecule is grounded in three distinct interaction mechanisms:

  • 
     Interactions:  The target phenol is electron-deficient due to the 
    
    
    
    and
    
    
    groups. The PFP ring on the stationary phase is also electron-deficient. However, the specific electron distribution allows for "stacking" interactions that are highly sensitive to the geometry of the solute.
  • Fluorine-Fluorine Interactions: The "fluorous effect" provides additional retention for fluorinated compounds (Target and Impurities) that a C18 chain cannot offer.

  • Shape Selectivity: Regioisomers have different 3D electrostatic footprints. The rigid PFP ring system acts like a "lock" that discriminates these subtle shape differences better than the flexible alkyl chains of C18.

Step-by-Step Optimized Protocol (Method B)

Objective: Quantify purity with LOQ


 0.05%.
Reagents & Equipment
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. ( Critical: pH must be < pKa to keep phenol neutral).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over ACN here as it enhances

    
     interactions on Phenyl columns.
    
  • Column: Core-shell PFP (e.g., Kinetex F5 or Poroshell PFP), 150 x 4.6 mm, 2.6 µm.

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Strict control required for PFP reproducibility).

  • Detection: UV @ 272 nm (Lambda max for brominated phenols) and 210 nm (for non-aromatic impurities).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.06040Initial
10.01090Linear
12.01090Hold
12.16040Re-equilibrate
16.06040Stop
System Suitability Criteria (Self-Validating)
  • Resolution:

    
     between Target and nearest impurity.
    
  • Precision: RSD

    
     1.0% for retention time (n=6).
    
  • Tailing:

    
    .
    
Visualizing the Logic
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to reject C18 and select PFP.

MethodDevelopment Start Start: 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CheckStructure Analyze Structure: Halogenated + Phenolic OH Start->CheckStructure SelectMode Select Mode: Reverse Phase CheckStructure->SelectMode InitialScreen Screen 1: C18 Column Low pH (Formic Acid) SelectMode->InitialScreen EvalC18 Result: Poor Resolution of Isomers (Hydrophobic mechanism insufficient) InitialScreen->EvalC18 SwitchMech Switch Mechanism: Target Pi-Pi & Shape Selectivity EvalC18->SwitchMech SelectPFP Select PFP Column (Pentafluorophenyl) SwitchMech->SelectPFP Optimize Optimize Mobile Phase: Methanol (Enhances Pi-Pi) pH 3.0 (Suppresses Ionization) SelectPFP->Optimize FinalMethod Final Validated Method: Rs > 2.0 for Regioisomers Optimize->FinalMethod

Caption: Logical flow for selecting PFP over C18 based on structural analysis and initial screening failure.

Diagram 2: Separation Mechanism

Visualizing why the PFP column separates the target from its regioisomer.

Mechanism PFP_Phase Stationary Phase (PFP Ring) Target Target Molecule (5-Br, 2-F) PFP_Phase->Target Perfect Fit Impurity Regioisomer (5-Br, 4-F) PFP_Phase->Impurity Mismatched Fit Interaction1 Strong Pi-Pi Stacking + F-F Interaction Target->Interaction1 Interaction2 Weak/Sterically Hindered Interaction Impurity->Interaction2 Result High Resolution Separation Interaction1->Result Interaction2->Result

Caption: Mechanistic difference in retention. The specific arrangement of halogens on the Target allows stronger interaction with the PFP phase compared to the Impurity.

References
  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

  • YMC Co., Ltd. (2013). Features of Pentafluorophenyl group bonded column (YMC-Triart PFP). YMC Application Data. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] [Link]

  • Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier.
  • Hawach Scientific. PFP HPLC Column Characteristics and Applications. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of substituted phenolic building blocks is paramount. The electronic and steric properties of substituents dictate not only the synthetic routes available but also profoundly influence the physicochemical and pharmacological properties of the final molecule. This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol against its key non-fluorinated analogs, offering a theoretical framework and actionable experimental protocols to guide your research.

Introduction: The Impact of Fluorine Substitution on Phenolic Reactivity

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a highly functionalized aromatic building block, offering three distinct points for chemical modification: the phenolic hydroxyl group, the bromo substituent, and the aromatic ring itself. The introduction of a fluorine atom ortho to the hydroxyl group, in addition to the meta-trifluoromethyl group, creates a unique electronic environment that significantly modulates the reactivity of each of these sites compared to its non-fluorinated counterparts.

This guide will focus on a comparative analysis of three key compounds to elucidate the specific effects of the ortho-fluoro substituent:

  • Target Compound (A): 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

  • Analog 1 (B): 5-Bromo-3-(trifluoromethyl)phenol

  • Analog 2 (C): 3-Bromo-5-fluorophenol

We will explore how the interplay of inductive and resonance effects of the fluoro and trifluoromethyl groups influences the reactivity of the hydroxyl group (acidity, O-alkylation, O-acylation) and the C-Br bond (palladium-catalyzed cross-coupling reactions).

Theoretical Framework: Understanding the Electronic Effects at Play

The reactivity of a substituted phenol is fundamentally governed by the electronic nature of its substituents. Both fluorine and the trifluoromethyl group are strongly electron-withdrawing, but they influence the aromatic ring through different mechanisms.

  • Inductive Effect (-I): This is the through-bond polarization caused by the high electronegativity of the substituent. Fluorine is the most electronegative element, and the trifluoromethyl group has a very strong -I effect due to the three fluorine atoms.

  • Resonance Effect (+M/-M): This is the delocalization of electrons between the substituent and the aromatic pi-system. Halogens like fluorine and bromine have a lone pair that can be donated to the ring (+M effect), which opposes their inductive effect. The trifluoromethyl group does not have a significant resonance effect.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position.

SubstituentσmσpDominant Effect
-F0.340.05Strong -I, weak +M
-Br0.400.23Strong -I, weak +M
-CF30.440.57Very Strong -I

Table 1: Selected Hammett Substituent Constants.[1][2]

Based on these principles, we can predict the following trends in reactivity for our compounds of interest.

Reactivity of the Phenolic Hydroxyl Group: Acidity (pKa)

The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the phenoxide, thus increasing the acidity (lowering the pKa).

  • 5-Bromo-3-(trifluoromethyl)phenol (Analog B): The bromo and trifluoromethyl groups are both electron-withdrawing, leading to a significantly lower pKa compared to phenol (pKa ≈ 9.98)[3].

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (Target A): The addition of an ortho-fluoro group will further increase the acidity due to its strong -I effect. Therefore, we predict the following order of acidity: A > B .

  • 3-Bromo-5-fluorophenol (Analog C): While both bromo and fluoro groups are electron-withdrawing, the trifluoromethyl group in A and B has a much stronger effect. Thus, C will be less acidic than A and B.

A lower pKa for Target Compound A implies that it can be deprotonated under milder basic conditions, which can be advantageous in reactions such as the Williamson ether synthesis.

Reactivity of the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is primarily influenced by the electronic density at the carbon atom of the C-Br bond. Electron-withdrawing groups decrease the electron density, which can affect the rate of oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.

  • Target A vs. Analog B: The additional ortho-fluoro group in Target Compound A further reduces the electron density at the C-Br bond compared to Analog B . This is expected to make the C-Br bond more electrophilic and potentially more reactive towards oxidative addition.

  • Target A vs. Analog C: The trifluoromethyl group in Target A is a much stronger electron-withdrawing group than the fluorine in Analog C , suggesting that the C-Br bond in A will be more electron-deficient and likely more reactive in cross-coupling reactions.

The predicted order of reactivity for the C-Br bond in palladium-catalyzed cross-coupling is: A > B > C .

Comparative Experimental Protocols

To empirically validate the predicted reactivity differences, the following standardized experimental protocols are provided. These protocols are designed to be self-validating systems, allowing for a direct and objective comparison of the reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol and its non-fluorinated analogs.

Determination of Relative Acidity via Competitive Deprotonation

This experiment provides a qualitative comparison of the pKa values of the phenols.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Quenching & Analysis P1 Equimolar mixture of Phenol A and Phenol B in dry THF Base Add 0.5 eq. of a strong, non-nucleophilic base (e.g., NaH) P1->Base Quench Quench with an electrophile (e.g., MeI) Base->Quench Analysis Analyze product ratio by GC-MS or 1H NMR Quench->Analysis caption Competitive Deprotonation Workflow

Caption: Workflow for competitive deprotonation experiment.

Protocol:

  • In a dry, inert atmosphere glovebox, combine equimolar amounts (e.g., 0.1 mmol) of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (A) and 5-Bromo-3-(trifluoromethyl)phenol (B) in 2 mL of anhydrous THF.

  • To this solution, add 0.5 equivalents (0.05 mmol) of a strong, non-nucleophilic base such as sodium hydride (NaH).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding an excess of a suitable electrophile, such as methyl iodide (MeI, 5 equivalents).

  • After completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Analyze the ratio of the resulting methyl ethers by GC-MS or ¹H NMR spectroscopy. The phenol with the lower pKa will be preferentially deprotonated and will form a higher proportion of the corresponding ether.

Comparative O-Alkylation: Williamson Ether Synthesis

This experiment will compare the rate of ether formation under standardized conditions.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis P1 Dissolve Phenol (A, B, or C) in dry DMF Base Add K2CO3 (2.0 eq) P1->Base AlkylHalide Add Alkyl Halide (1.2 eq) Base->AlkylHalide Heat Heat at 70°C AlkylHalide->Heat Monitor Monitor reaction progress by HPLC or GC-MS Heat->Monitor caption Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis.

Protocol:

  • To three separate oven-dried reaction vials, add 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (A, 0.2 mmol), 5-Bromo-3-(trifluoromethyl)phenol (B, 0.2 mmol), and 3-Bromo-5-fluorophenol (C, 0.2 mmol), respectively.

  • To each vial, add anhydrous potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 eq.) and 2 mL of anhydrous N,N-dimethylformamide (DMF).

  • To each vial, add ethyl iodide (0.24 mmol, 1.2 eq.).

  • Heat all vials in a pre-heated aluminum block at 70°C with vigorous stirring.

  • Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze by HPLC or GC-MS to determine the conversion to the corresponding ethyl ether.

  • Plot the percentage conversion versus time for each reaction to compare their relative rates.

Comparative C-Br Reactivity: Suzuki-Miyaura Cross-Coupling

This protocol compares the reactivity of the C-Br bond in a standard Suzuki-Miyaura coupling reaction.

Workflow Diagram:

G cluster_0 Reagent Assembly cluster_1 Reaction & Analysis Start To a reaction vial add: - Phenol (A, B, or C) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 eq) Solvent Add degassed Dioxane/Water (4:1) Start->Solvent Heat Heat at 90°C Solvent->Heat Monitor Monitor reaction progress by HPLC or GC-MS Heat->Monitor caption Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol:

  • To three separate oven-dried reaction vials, add 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (A, 0.2 mmol), 5-Bromo-3-(trifluoromethyl)phenol (B, 0.2 mmol), and 3-Bromo-5-fluorophenol (C, 0.2 mmol), respectively.

  • To each vial, add phenylboronic acid (0.24 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 eq.).

  • Add 2 mL of a degassed 4:1 mixture of dioxane and water to each vial.

  • Seal the vials and heat in a pre-heated aluminum block at 90°C with vigorous stirring.

  • Take aliquots from each reaction at regular time intervals and analyze by HPLC or GC-MS to determine the conversion to the corresponding biphenyl product.

  • Plot the percentage conversion versus time for each reaction to compare their relative rates.

Expected Outcomes and Discussion

Based on the theoretical principles outlined in Section 2, the following outcomes are expected from the comparative experiments:

ExperimentPredicted OutcomeRationale
Competitive Deprotonation Higher proportion of methylated product from Compound A The ortho-fluoro group's strong -I effect increases the acidity of the phenolic proton, favoring its deprotonation.
Williamson Ether Synthesis Rate of etherification: A > B > C The more acidic phenol (A) will form its phenoxide more readily, leading to a faster SN2 reaction.
Suzuki-Miyaura Coupling Rate of coupling: A > B > C The electron-withdrawing groups in A make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Table 2: Predicted Experimental Outcomes.

The presence of the ortho-fluoro group in 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is therefore a double-edged sword. While it enhances the reactivity of the hydroxyl group towards deprotonation and subsequent nucleophilic attack, it also activates the C-Br bond for cross-coupling reactions. This dual reactivity profile makes it a highly versatile building block, but also one where careful control of reaction conditions is necessary to achieve selectivity when both functionalities could potentially react.

Conclusion

The strategic placement of a fluorine atom ortho to the hydroxyl group in 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol significantly enhances its reactivity at both the phenolic -OH and the C-Br bond compared to its non-fluorinated analogs. The strong inductive effect of the ortho-fluoro group increases the acidity of the phenol, facilitating O-alkylation and other reactions involving the phenoxide. Simultaneously, it contributes to making the C-Br bond more electron-deficient, which is predicted to accelerate the rate of palladium-catalyzed cross-coupling reactions. This guide provides the theoretical foundation and practical experimental protocols for researchers to harness the unique reactivity of this valuable building block in their synthetic endeavors.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Schwarzenbach, G., et al. (Eds.). (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • University of Arizona. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. [Link]

Sources

Validating regioselectivity in substitution reactions of 2-fluoro-3-trifluoromethyl benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" Challenge

In the structural optimization of bioisosteres, 2-fluoro-3-trifluoromethyl benzenes represent a high-value scaffold due to their metabolic stability and lipophilicity.[1] However, functionalizing this ring via Directed Ortho Metallation (DoM) or Nucleophilic Aromatic Substitution (SNAr) presents a critical regioselectivity challenge: the competition between the ortho-fluoro (C6) and ortho-trifluoromethyl (C4) positions.

While the trifluoromethyl group (CF3) is a strong electron-withdrawing group (EWG), the fluorine atom (F) possesses a lone pair capable of coordinating lithium species (Complex Induced Proximity Effect - CIPE), making it a superior directing group (DMG).

The Problem: Standard analytical methods (LCMS) cannot distinguish between regioisomers (e.g., 4-substituted vs. 6-substituted products) as they share identical mass and fragmentation patterns.[1]

The Solution: This guide establishes a Self-Validating Analytical Protocol using 1H-19F HOESY NMR and J-coupling analysis to definitively assign regiochemistry without the need for slow X-ray crystallography.

The Regioselectivity Landscape

When subjecting a 1-substituted-2-fluoro-3-(trifluoromethyl)benzene to lithiation (e.g., using LDA or n-BuLi), three potential sites exist. Understanding the electronic and steric hierarchy is the first step to validation.

Hierarchy of Reactivity (DoM)
  • Position C6 (Ortho to F): Preferred. The fluorine atom exerts a strong inductive effect (acidifying the proton) and coordinates the Li-base (CIPE).

  • Position C4 (Ortho to CF3): Disfavored. While the proton is acidic due to the CF3 group, the CF3 group lacks the coordinating ability of Fluorine and imposes significant steric bulk.[1]

  • Position C1 (Between F and CF3): Rare. Extremely acidic but sterically inaccessible to bulky bases like LDA.[1] Requires specialized "superbases" (e.g., Schlosser's base) to access.[1]

Visualizing the Reaction Pathway

ReactionPath Substrate Substrate (1-R-2-Fluoro-3-CF3 Benzene) Base Base Treatment (LDA or n-BuLi, -78°C) Substrate->Base Lith_C6 Lithiated Species A (at C6 - Ortho to F) *Kinetically Favored* Base->Lith_C6 Fast (CIPE) Lith_C4 Lithiated Species B (at C4 - Ortho to CF3) *Thermodynamically Stable* Base->Lith_C4 Slow (Sterics) Prod_C6 Product A (C6-Substituted) Loss of 3J(H-F) Coupling Lith_C6->Prod_C6 Electrophile (E+) Prod_C4 Product B (C4-Substituted) Retention of 3J(H-F) Coupling Lith_C4->Prod_C4 Electrophile (E+)

Figure 1: Divergent pathways in the lithiation of 2-fluoro-3-trifluoromethyl benzenes. The C6 pathway is dominant due to Fluorine's directing ability.

Comparative Analysis of Validation Methods

To ensure scientific integrity, one must move beyond "expected" results and validate the actual outcome.[1] Below is a comparison of available methodologies.

FeatureMethod A: 1H-19F HOESY Method B: J-Coupling Analysis Method C: X-Ray Crystallography
Principle Through-space magnetic interaction (NOE) between H and F nuclei.[1][2]Through-bond scalar coupling (nJHF).[1]Diffraction of X-rays by crystal lattice.[1]
Speed Medium (30 min - 2 hrs acquisition).[1]Fast (Standard 1H NMR).Slow (Days to Weeks).
Sample Req ~10 mg in solution.~2 mg in solution.[1]Single Crystal (Hard to grow for oils).[1]
Definitiveness High. Direct spatial mapping.[1]Medium-High. Inference based on patterns.[1]Absolute.
Cost Low (Instrument time).[1]Low.High (Resource intensive).[1]
Verdict Preferred Validation Tool. Routine Screening Tool. Final Confirmation (if solid).

Detailed Validation Protocols

Protocol A: The "Traffic Light" System (J-Coupling Analysis)

Use this for rapid screening of reaction crude or purified fractions.

The Logic:

  • 3JHF (Ortho Coupling): Large values (8.0 – 11.0 Hz).[1]

  • 4JHF (Meta Coupling): Medium values (4.0 – 6.5 Hz).[1]

  • 5JHF (Para Coupling): Small/Null values (< 2.0 Hz).

Step-by-Step:

  • Acquire a standard 1H NMR (400 MHz or higher) in CDCl3 or DMSO-d6.[1]

  • Focus on the aromatic region (6.5 – 8.5 ppm).[1]

  • Identify the remaining aromatic protons.[1]

  • The Test: Look for the specific coupling of the proton adjacent to the Fluorine.

    • Scenario 1 (Substitution at C6 - Ortho to F): The proton at C6 is gone. The remaining protons are at C4 and C5. Neither is ortho to F.[1]

      • Observation:Loss of large (>8Hz) H-F coupling.[1] You will only see smaller 4J (meta) or 5J (para) couplings.[1]

    • Scenario 2 (Substitution at C4 - Ortho to CF3): The proton at C4 is gone. The proton at C6 remains.

      • Observation:Retention of a large doublet or multiplet with J ~ 9-10 Hz.

Protocol B: The "Sniper" System (1D/2D 1H-19F HOESY)

Use this when J-coupling is ambiguous (e.g., complex multiplets) or for IND submission data packages.[1]

The Logic: HOESY (Heteronuclear Overhauser Effect Spectroscopy) detects through-space interactions.[2]

  • If substitution is at C6 , the electrophile (E) is close to F.

  • If substitution is at C4 , the electrophile (E) is close to CF3.[1]

Step-by-Step:

  • Sample Prep: Dissolve ~10-15 mg of pure compound in 0.6 mL deuterated solvent. Note: Degassing the sample (bubbling N2 for 5 mins) significantly enhances NOE signals.

  • Instrument Setup: Tune probe to both 1H and 19F.

  • Experiment: Run h1f_hoesy (or equivalent pulse sequence).

    • Mixing Time: Set to 300–500 ms.[1]

  • Analysis:

    • Locate the CF3 signal on the F-axis (~ -60 to -65 ppm).

    • Locate the F-aromatic signal on the F-axis (~ -110 to -130 ppm).

    • Check for cross-peaks:

      • Cross-peak between CF3 and Proton H4: Indicates H4 is present (Substitution did NOT happen at C4).[1]

      • Cross-peak between F-aromatic and Proton H6: Indicates H6 is present (Substitution did NOT happen at C6).[1]

Decision Logic for Researchers

Use this flowchart to determine the correct validation path for your specific compound.

ValidationLogic Start Isolated Product HNMR Run 1H NMR Check J-Couplings Start->HNMR CheckJ Is a large (>8Hz) H-F coupling present? HNMR->CheckJ Yes Yes CheckJ->Yes Proton Ortho to F exists No No CheckJ->No Proton Ortho to F missing SubstC4 Proton at C6 is intact. Substitution likely at C4 (or C5). Yes->SubstC4 RunHOESY Run 1H-19F HOESY Yes->RunHOESY Ambiguous Ambiguous/Overlapping Signals? No->Ambiguous SubstC6 Proton at C6 is gone. Substitution confirmed at C6. Ambiguous->Yes Complex Spectrum Ambiguous->No Clear Spectrum HOESY_Res1 NOE: CF3 <-> H(ar) RunHOESY->HOESY_Res1 HOESY_Res2 NOE: F(ar) <-> H(ar) RunHOESY->HOESY_Res2

Figure 2: Analytical decision tree for assigning regiochemistry in fluorinated benzenes.

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link

  • Schlosser, M. (2005).[1] The "Fluorine Effect" in the Deprotonation of Aromatics. Chemistry – A European Journal, 11(17), 4810–4814.[1] Link

  • Combettes, L. E., et al. (2012).[1][7] 1H-19F HOESY: A Powerful Tool for the Structural Analysis of Fluorinated Compounds. Chemistry – A European Journal, 18(41), 13133-13141.[1] Link

  • Reich, H. J. (2023).[1] WinDNMR: Dynamic NMR Spectra for Windows - Coupling Constants.[1] University of Wisconsin-Madison.[1] Link

  • Gorelsky, S. I., et al. (2008).[1] Meta- and Para-Directing Effects in the C-H Borylation of Haloarenes. Journal of the American Chemical Society, 130(33), 10848–10849.[1] Link

Sources

A Comparative Analysis of Leaving Group Ability in 5-Bromo- vs. 5-Chloro-fluorophenols for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of precursors is paramount to achieving optimal reaction efficiency and yield. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the formation of aryl ethers, amines, and thioethers. A critical factor governing the facility of these reactions is the nature of the leaving group on the aromatic ring. This guide provides an in-depth, objective comparison of the leaving group ability of bromide versus chloride in the context of 5-substituted fluorophenols, supported by established mechanistic principles and analogous experimental data.

The Counterintuitive Nature of Halogen Leaving Groups in SNAr

Unlike aliphatic nucleophilic substitution (SN1 and SN2), where the leaving group ability of halogens follows the trend I > Br > Cl > F, in SNAr reactions, this order is often inverted to F > Cl ≈ Br > I.[1][2][3][4] This reversal is a direct consequence of the two-step addition-elimination mechanism that characterizes SNAr reactions.

The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The subsequent step, the expulsion of the leaving group to restore aromaticity, is typically fast.[4] Therefore, the stability of the Meisenheimer intermediate is the primary determinant of the reaction rate.

Highly electronegative substituents, particularly those positioned ortho or para to the site of nucleophilic attack, stabilize the negative charge of the Meisenheimer complex through their inductive effect. This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction.[6]

Visualizing the SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Bromide vs. Chloride: A Subtle Distinction in Reactivity

When comparing 5-bromo-fluorophenol and 5-chloro-fluorophenol as substrates in SNAr reactions, the difference in leaving group ability is expected to be minimal. Both chlorine and bromine are significantly more electronegative than iodine, allowing them to effectively stabilize the Meisenheimer intermediate. However, their electronegativities are quite similar (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96), leading to a correspondingly similar influence on the reaction rate.

Leaving Group (X in 2,4-dinitrophenyl-X)Relative Rate Constant
F165
Cl1.0
Br0.8
I0.3

Data adapted from studies on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol.[2]

This data clearly illustrates the comparable reactivity of chloro and bromo derivatives in a classic SNAr reaction, with the chloro-substituted compound being only slightly more reactive than the bromo-substituted one. This minor difference can be attributed to the slightly higher electronegativity of chlorine, which offers marginally better stabilization of the Meisenheimer complex.

Experimental Protocol for a Comparative Kinetic Study

To empirically determine the relative leaving group ability of 5-bromo- vs. 5-chloro-fluorophenol, a pseudo-first-order kinetic experiment can be designed. The progress of the reaction can be monitored using UV-Visible spectrophotometry by observing the formation of the product at a specific wavelength where it absorbs strongly, and the reactants do not.[7][8][9][10][11]

Objective: To determine the second-order rate constants for the reaction of 5-bromo-2-fluorophenol and 5-chloro-2-fluorophenol with a model nucleophile (e.g., piperidine) under pseudo-first-order conditions.

Materials:

  • 5-bromo-2-fluorophenol

  • 5-chloro-2-fluorophenol

  • Piperidine (or another suitable nucleophile)

  • Anhydrous, polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Visible Spectrophotometer with temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine in DMSO).

    • Prepare stock solutions of the aryl halides (e.g., 0.01 M 5-bromo-2-fluorophenol and 5-chloro-2-fluorophenol in DMSO).

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the expected reaction product to identify the wavelength of maximum absorbance (λmax).

    • Verify that the starting materials and the nucleophile have negligible absorbance at this λmax.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • In a cuvette, place a known volume of the aryl halide stock solution and dilute with DMSO to a final volume of, for example, 2.5 mL. The concentration of the aryl halide should be significantly lower than the nucleophile concentration (at least 10-fold excess of the nucleophile).

    • Initiate the reaction by injecting a small, precise volume of the nucleophile stock solution into the cuvette.

    • Immediately begin recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).

    • Repeat the kinetic run for each aryl halide at various nucleophile concentrations to ensure the reaction is first-order in the nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k2) is then calculated by plotting k_obs versus the concentration of the nucleophile. The slope of this line will be k2.

Visualizing the Experimental Workflow

experimental_workflow prep Prepare Stock Solutions (Aryl Halides & Nucleophile) lambda_max Determine λmax of Product prep->lambda_max kinetic_run Perform Kinetic Runs (UV-Vis Spectrophotometry) lambda_max->kinetic_run data_analysis Data Analysis kinetic_run->data_analysis k_obs Calculate k_obs (ln(A∞ - At) vs. time) data_analysis->k_obs k2 Determine k2 (k_obs vs. [Nucleophile]) k_obs->k2 comparison Compare k2 values for 5-Bromo- vs. 5-Chloro-fluorophenol k2->comparison

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion and Practical Implications

Based on the foundational principles of the SNAr mechanism and supported by experimental data from analogous systems, the leaving group abilities of 5-bromo- and 5-chloro-fluorophenols are expected to be very similar.[1][12] The slightly higher electronegativity of chlorine may result in a marginally faster reaction rate for the 5-chloro derivative.

For researchers and drug development professionals, this near-equivalence in reactivity implies that the choice between a bromo or chloro substituent may be guided by other factors such as:

  • Cost and availability of starting materials: One isomer may be more commercially attractive than the other.

  • Downstream synthetic transformations: The presence of a bromine atom allows for subsequent palladium-catalyzed cross-coupling reactions, which are not feasible with a chlorine substituent under typical conditions.

  • Physicochemical properties of the final product: The choice of halogen will influence properties such as lipophilicity and metabolic stability.

Ultimately, while the leaving group ability in the SNAr reaction itself is not a major differentiating factor between 5-bromo- and 5-chloro-fluorophenols, a holistic consideration of the overall synthetic strategy and desired properties of the target molecule should guide the selection process.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations - ACS Publications. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene - ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Following Kinetics using UV vis spectroscopy - YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Nucleophilic Aromatic Substitution Reactions; Kinetic Measurements - Articles - Scientific Research Publishing. [Link]

  • (PDF) Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy - ResearchGate. [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia | Request PDF - ResearchGate. [Link]

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. | PDF - Scribd. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a deep commitment to safety, grounded in the principles of chemical reactivity and hazard mitigation. This guide provides essential operational and safety protocols for handling 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS No. 1807191-85-0). While specific toxicological data for this compound is limited, its structure—a halogenated, trifluoromethylated phenol—necessitates treating it with the highest degree of caution, assuming hazards consistent with the highly toxic and corrosive phenol class of chemicals.[1][2][3]

This document moves beyond a simple checklist, offering a procedural framework and the scientific rationale behind each recommendation to ensure your work is not only productive but fundamentally safe.

Urgent Safety Profile: Understanding the Hazard

The primary hazards of phenol and its halogenated derivatives are twofold: they are potent corrosives and systemic toxins.[3]

  • Corrosive Action: Phenols can cause severe, penetrating chemical burns to the skin and eyes.[2][4] A particularly insidious property is their anesthetic effect, which can delay the sensation of pain, leading to prolonged exposure and more severe injury before the handler is even aware of the contact.[1][2][3]

  • Systemic Toxicity: Phenol is readily absorbed through the skin and can be fatal in small doses.[1][2] Toxic absorption can impact the central nervous system, liver, and kidneys.[5] The presence of fluorine and bromine atoms can potentially alter metabolic pathways and enhance toxicity.

Therefore, all handling procedures must be designed to prevent any possibility of direct contact or inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of preference but a critical risk-mitigation strategy. A multi-layered approach, from engineering controls to personal gear, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[2][5][6] This is the most critical barrier to prevent the inhalation of any dust, aerosols, or vapors.

Tier 1: Body and Extremities
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.[5]

  • Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat to provide an additional barrier of protection.[3][5]

  • Attire: Full-length pants and fully enclosed, fluid-resistant shoes are mandatory.[5]

Tier 2: Hand Protection - The Critical Barrier

Glove selection is paramount due to the high risk of dermal absorption. Standard thin nitrile examination gloves are not sufficient for handling concentrated phenols or for prolonged tasks.[3]

  • For Incidental Contact (e.g., handling a sealed container): Double-gloving with standard nitrile gloves may be acceptable, but gloves must be changed immediately upon any suspected contact.[5]

  • For Direct Handling and Splash Risk: Heavy-duty gloves with proven resistance to phenols are required. The best practice is to wear a pair of nitrile gloves as a base layer, covered by a more robust outer glove. Recommended materials include:

    • Butyl Rubber [3][5]

    • Neoprene (utility grade, >0.3 mm thickness) [3][5]

    • Viton™ [3]

    • Silver Shield® [3]

Always inspect gloves for tears or punctures before and during use.[1][2]

Tier 3: Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are inadequate. ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes are required at all times.[1][2][5]

  • Face Shield: When there is a significant splash hazard, such as when transferring liquids or working with solutions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[1][2][5]

Task ScenarioBody & AttireHand ProtectionEye & Face Protection
Transporting Sealed Container Lab Coat, Long Pants, Closed-Toe ShoesDouble Nitrile GlovesChemical Splash Goggles
Weighing Solid Compound Lab Coat, Long Pants, Closed-Toe ShoesDouble Nitrile or Nitrile + Neoprene/Butyl OuterChemical Splash Goggles
Preparing/Transferring Solutions Lab Coat + Chemical Apron, Long Pants, Closed-Toe ShoesNitrile + Neoprene/Butyl OuterChemical Splash Goggles + Face Shield

Operational Plan: Step-by-Step Handling Protocol

A structured workflow minimizes the risk of error and exposure.

Preparation Phase
  • Designated Area: Cordon off a specific area within a chemical fume hood for the procedure.[2]

  • Assemble Materials: Bring all necessary equipment (glassware, stir bars, reagents) and waste containers into the fume hood before introducing the 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit. Ensure a first aid kit containing polyethylene glycol 300 or 400 (PEG-300/400) is immediately accessible for treating skin exposures.[3][7]

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling and Usage Phase
  • Weighing: If the compound is a solid, carefully weigh it within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Transfers: Conduct all transfers of solids or solutions slowly and carefully to avoid splashing or generating dust/aerosols. Use a spatula for solids and appropriate glassware for liquids.

  • Maintain Containment: Keep all containers sealed when not in immediate use.[6] Work with the fume hood sash at the lowest practical height.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove face shield and/or apron.

    • Remove inner gloves.

    • Remove goggles.

    • Remove lab coat.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[6]

G start START: Assess Hazards & Review Protocol ppe_don 1. Don Required PPE (Gloves, Goggles, Coat, etc.) start->ppe_don prep 2. Prepare Fume Hood & Designated Area ppe_don->prep handle 3. Handle Chemical (Weigh, Transfer, React) prep->handle waste 4. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) handle->waste During & After Handling decon 5. Decontaminate Workspace & Equipment handle->decon ppe_doff 6. Doff PPE Correctly decon->ppe_doff wash 7. Wash Hands Thoroughly ppe_doff->wash end END: Procedure Complete wash->end

Caption: Safe Handling & Disposal Workflow.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is as critical as safe handling.

  • Waste Segregation: All materials contaminated with 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol must be treated as hazardous waste.[5] This includes:

    • Excess or unreacted chemical.

    • Contaminated solvents or reaction mixtures.

    • Contaminated disposable items (gloves, weigh boats, pipette tips, paper towels).

  • Containerization:

    • Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.

    • The label must include the full chemical name, "Hazardous Waste," and the primary hazard warnings (e.g., "Toxic," "Corrosive").[2]

  • Final Disposal: Store sealed waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[6] Do not pour any waste down the drain or place it in regular trash.

Emergency Response Protocol

In all cases of exposure, call for immediate medical attention.

  • Skin Contact:

    • Immediately begin flushing the affected area. If PEG-300 or PEG-400 is available, use it to gently wipe the area repeatedly, as it is highly effective at decontaminating phenol from the skin.[3]

    • If PEG is not available, flush with copious amounts of water for at least 15 minutes while removing all contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Minor Spill (within fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or a chemical spill pad.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

References

  • Phenol SOP . University of California, Santa Cruz. [Link]

  • Phenol - UNC Charlotte . University of North Carolina at Charlotte. [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol (1 x 100 mg) . Reagentia. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.